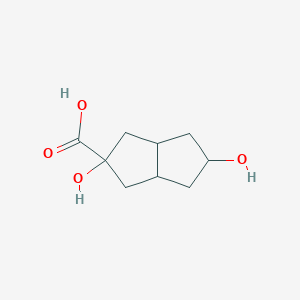

2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

2,5-dihydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid |

InChI |

InChI=1S/C9H14O4/c10-7-1-5-3-9(13,8(11)12)4-6(5)2-7/h5-7,10,13H,1-4H2,(H,11,12) |

InChI Key |

HSUHFLPAJLBJNT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2C1CC(C2)(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2,5-Dihydroxy-octahydropentalene-2-carboxylic Acid

This guide outlines a robust, modular synthetic strategy for 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid .

Given the specific nomenclature, this molecule is structurally derived from the octahydropentalene-2,5-dione scaffold (also known as cis-bicyclo[3.3.0]octane-3,7-dione). The synthesis prioritizes the Weiss-Cook condensation for scaffold construction due to its scalability and thermodynamic control, followed by site-selective functionalization to install the quaternary hydroxy-acid motif and the distal secondary alcohol.

Executive Summary & Retrosynthetic Logic

The target molecule features a cis-fused bicyclo[3.3.0]octane core, a quaternary center at C2 bearing both a hydroxyl and a carboxylic acid group, and a secondary hydroxyl group at C5.

The primary synthetic challenge lies not in the ring construction, but in the desymmetrization of the dione intermediate and the stereochemical control of the functional groups. The cis-fused pentalene system adopts a "cup" or "open book" conformation, which dictates that reagents will predominantly approach from the convex (exo) face, directing substituents to the concave (endo) face.

Retrosynthetic Analysis

The pathway disconnects the target into two phases:

-

Scaffold Assembly: Rapid construction of the C8 skeleton via the Weiss-Cook reaction.

-

Functionalization: Sequential manipulation of the 2,5-dione to differentiate the two carbonyls.

Figure 1: Retrosynthetic logic flow from the target hydroxy-acid to commercially available acyclic precursors.

Phase I: Scaffold Construction (Weiss-Cook Reaction)

The most authoritative method for accessing the octahydropentalene-2,5-dione core is the Weiss-Cook condensation. This "one-pot" cascade involves a double Michael addition followed by double Dieckmann condensation.

Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione

Rationale: We utilize the optimized procedure by Bertz, Cook, and Weiss (Organic Syntheses, Coll. Vol. 8). This route is preferred over radical cyclizations for its ability to generate multigram quantities of the thermodynamically stable cis-fused system.

Reagents:

-

Dimethyl 1,3-acetonedicarboxylate (2 equiv)

-

Glyoxal (40% aq. solution) (1 equiv)

-

Methanol / NaOH (buffer system)

Step-by-Step Workflow:

-

Condensation: To a buffered solution of methanol/NaOH at pH ~6-8, add dimethyl 1,3-acetonedicarboxylate and glyoxal. The reaction forms the tetramethyl bicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate (often precipitates as a white solid).

-

Hydrolysis & Decarboxylation: The tetra-ester is subjected to harsh acidic hydrolysis (HCl/AcOH reflux). This step simultaneously hydrolyzes the esters and decarboxylates the

-keto acid moieties. -

Isolation: The resulting cis-bicyclo[3.3.0]octane-3,7-dione is extracted with chloroform.[1]

-

Critical Quality Attribute: The product must be the cis-isomer (mp 84–86 °C). The trans-isomer is highly strained and not formed under these conditions.

-

| Parameter | Specification | Notes |

| Stoichiometry | 2:1 (Ester:Glyoxal) | Excess ester minimizes polymerization of glyoxal. |

| pH Control | 6.0 - 8.0 | Critical. Too basic = aldol polymerization; Too acidic = no enolate formation. |

| Yield | 60-70% | High efficiency for a 4-bond forming cascade. |

Phase II: Desymmetrization and Functionalization

With the symmetrical dione in hand, we must differentiate the two ketone groups.

Step 1: Mono-protection (Desymmetrization)

To react at only one position, we perform a statistical mono-ketalization.

-

Reagents: Ethylene glycol (0.9 equiv), p-TsOH (cat.), Benzene/Toluene (Dean-Stark).

-

Procedure: Reflux with a stoichiometric deficit of glycol.

-

Purification: Chromatographic separation is required to isolate the mono-ketal from the starting material and bis-ketal.

-

Outcome: Octahydropentalene-2,5-dione mono-ethylene ketal .

Step 2: Installation of the C2 Hydroxy-Acid (Quaternary Center)

We employ a cyanohydrin synthesis followed by hydrolysis. This is superior to the Reformatsky reaction here due to the steric bulk of the bicyclic system.

-

Reaction: Addition of TMSCN (Trimethylsilyl cyanide) catalyzed by ZnI

. -

Stereochemistry: The nucleophile (CN

) will attack from the convex (exo) face of the bicyclic "cup." This forces the resulting hydroxyl group (after workup) to the concave (endo) face. -

Hydrolysis: The resulting nitrile is hydrolyzed using concentrated HCl or H

SO-

Note: This acidic step will also deprotect the distal ketal, regenerating the C5 ketone. If the ketal survives, a separate deprotection step is needed. Let's assume simultaneous deprotection for efficiency.

-

-

Intermediate: 2-endo-hydroxy-5-oxo-octahydropentalene-2-exo-carboxylic acid .

Step 3: Stereoselective Reduction of C5 Ketone

Now we reduce the remaining ketone at C5.

-

Reagents: Sodium Borohydride (NaBH

) in MeOH at 0°C. -

Stereochemical Outcome: Hydride attack occurs from the less hindered exo-face .

-

Result: The hydroxyl group is delivered to the endo-face .

-

Final Structure: 2-endo,5-endo-dihydroxy-octahydropentalene-2-exo-carboxylic acid .

Mechanistic & Stereochemical Visualization

The stereochemical outcome is dictated by the concave/convex nature of the cis-bicyclo[3.3.0]octane system.

Figure 2: Stereochemical control model. The "cup" shape of the cis-fused rings directs reagents to the exo-face.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

- C NMR: Look for the quaternary carbon signal (C2) shifted downfield (~75-80 ppm) due to -OH and -COOH. The Carboxyl carbonyl should appear ~175-180 ppm.

-

IR Spectroscopy:

-

Broad O-H stretch (3200-3500 cm

). -

Strong C=O stretch for Carboxylic Acid (1700-1730 cm

). -

Absence of Ketone C=O (if fully reduced) or presence (if intermediate).

-

-

Mass Spectrometry: High-resolution ESI-MS in negative mode [M-H]

to confirm the molecular formula.

References

-

Weiss-Cook Condensation (Primary Source)

-

Bertz, S. H., Cook, J. M., & Weiss, U. (1993). cis-Bicyclo[3.3.0]octane-3,7-dione.[1] Organic Syntheses, Coll. Vol. 8, p. 26.

-

- Stereochemistry of Bicyclo[3.3.

-

Cyanohydrin Synthesis on Bicyclic Ketones

- Gassman, P. G., & Talley, J. J. (1978). Cyanohydrins from trimethylsilyl cyanide. Tetrahedron Letters, 19(40), 3773-3776.

-

Pentalenolactone Biosynthesis (Related Structures)

-

Seo, M. J., et al. (2011). Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH.[2] Biochemistry, 50(10), 1739–1754.

-

Sources

Biosynthesis Pathway of Pentalene Derivatives: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the biosynthesis of pentalene derivatives, specifically focusing on the pentalenolactone family of sesquiterpenoid antibiotics. Produced by Streptomyces species (e.g., S. exfoliatus, S. arenae, S. avermitilis), these compounds share a unique tricyclic pentalenane framework formed by the cyclization of farnesyl diphosphate (FPP).

The pathway is a paradigmatic example of terpene cyclization followed by an extensive oxidative tailoring cascade . It features a high degree of enzymatic diversity, including non-heme iron dioxygenases, Baeyer-Villiger monooxygenases, and a rare cytochrome P450-catalyzed skeletal rearrangement.

Biosynthetic Logic & Gene Cluster Organization

The biosynthesis is encoded by distinct gene clusters depending on the producing organism: the pen cluster (S. exfoliatus), the pnt cluster (S. arenae), and the ptl cluster (S. avermitilis). Despite nomenclature differences, the enzymatic logic remains highly conserved.

Key Enzymatic Modules

-

Cyclization Module: Converts acyclic FPP to the tricyclic hydrocarbon pentalenene.

-

Early Oxidation Module: Functionalizes the C-13 methyl group and C-11 position.

-

Lactone Formation Module: Inserts oxygen to form the lactone ring (Baeyer-Villiger oxidation).

-

Late-Stage Rearrangement Module: Complex oxidative rearrangements to yield the final antibiotic epoxide.

Comparative Gene Table

| Enzyme Function | S. exfoliatus (pen) | S. avermitilis (ptl) | Enzyme Class |

| Pentalenene Synthase | PenA | PtlA | Terpene Cyclase (Class I) |

| Pentalenene C-13 Oxidase | PenI | PtlI | Cytochrome P450 (CYP183A1) |

| 1-deoxypentalenic acid 11 | PenH | PtlH | Fe(II)/ |

| 11 | PenF | PtlF | Short-chain Dehydrogenase (SDR) |

| Baeyer-Villiger Monooxygenase | PenE | PtlE | Flavin-dependent Monooxygenase |

| Pentalenolactone F Synthase | PenD | PtlD | Fe(II)/ |

| Pentalenolactone Synthase | PenM | PtlM | Cytochrome P450 (CYP161C2) |

Phase I: The Core Cyclization (FPP to Pentalenene)

The committed step is catalyzed by Pentalenene Synthase (PtlA/PenA) . This enzyme dictates the stereochemical outcome of the pentalenane core.

Mechanistic Causality

The reaction proceeds via an ionization-cyclization-rearrangement mechanism:

-

Ionization: Mg

-dependent ionization of the diphosphate group of FPP (1) generates the allylic cation. -

1,11-Cyclization: The C1 cation attacks the C10-C11 double bond (anti-Markovnikov addition) to form the humulyl cation (2).

-

1,2-Hydride Shift: A hydride moves from C10 to C11.

-

Transannular Cyclization: C2 attacks C10, generating the protoilludyl cation (3).

-

Skeletal Rearrangement: A dyotropic rearrangement (concerted migration of the C2-C3

-bond) contracts the ring to form the pentalenane skeleton. -

Deprotonation: Loss of a proton at C9 yields pentalenene (4).

Diagram: Pentalenene Synthase Mechanism

Caption: Mechanistic cascade of Pentalenene Synthase converting linear FPP to tricyclic pentalenene via cationic intermediates.[1]

Experimental Protocol: Pentalenene Synthase Assay

Objective: Quantify PtlA activity in vitro. Validation: This protocol is self-validating via GC-MS identification of the unique pentalenene fragmentation pattern (molecular ion m/z 204).

-

Buffer Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.2), 10 mM MgCl

, 10% (v/v) glycerol, 1 mM DTT. Note: Mg -

Reaction Assembly:

-

Total Volume: 500

L. -

Enzyme: 1-5

M purified recombinant PtlA. -

Substrate: 50

M [1-

-

-

Incubation: Incubate at 30°C for 30 minutes. Overlay with 200

L pentane to trap the volatile hydrocarbon product and prevent evaporation. -

Termination & Extraction: Vortex vigorously for 30 seconds to extract pentalenene into the organic phase. Centrifuge at 3,000 x g for 2 minutes to separate phases.

-

Analysis:

-

Radioassay: Count radioactivity in the pentane layer (if using

H-FPP). -

GC-MS: Inject 1

L of pentane extract onto a non-polar column (e.g., HP-5MS). -

Standard: Authentic pentalenene (retention time ~10.5 min under standard terpene conditions).

-

Phase II: Oxidative Tailoring Pathway

Following cyclization, the hydrophobic core undergoes extensive oxidation to become the bioactive antibiotic.

The Ptl/Pen Pathway Steps[4]

-

C-13 Oxidation (PtlI): The P450 CYP183A1 oxidizes the C-13 methyl group of pentalenene to an alcohol, then an aldehyde (pentalen-13-al).[2]

-

Note: The conversion of the aldehyde to 1-deoxypentalenic acid is likely completed by a host dehydrogenase or PtlI itself, though this specific step remains the least characterized.

-

-

C-11 Hydroxylation (PtlH): A stereo-specific hydroxylation at C-11 by a non-heme iron enzyme.

-

Ketone Formation (PtlF): Oxidation of the C-11 hydroxyl to a ketone.

-

Lactone Insertion (PtlE): A Baeyer-Villiger oxidation inserts oxygen adjacent to the ketone, creating the lactone ring (Pentalenolactone D).

-

Desaturation & Epoxidation (PtlD): PtlD performs a desaturation to Pentalenolactone E, followed by epoxidation to Pentalenolactone F .

-

Skeletal Rearrangement (PtlM): The final, critical step. PtlM (CYP161C2) catalyzes an oxidative rearrangement of Pentalenolactone F to yield Pentalenolactone .[3] This involves a radical mechanism and migration of the C-C bond.

Diagram: Oxidative Tailoring Cascade

Caption: The enzymatic cascade from pentalenene to pentalenolactone, highlighting the specific enzymes (PtlI-M) responsible for each oxidation state change.

Experimental Methodologies

Heterologous Expression & Purification

Most ptl enzymes are soluble but require specific cofactors for stability.

-

Vector: pET28a (N-terminal His-tag).

-

Induction: Low temperature (16-18°C) is critical for PtlH and PtlD (Fe-dependent enzymes) to prevent inclusion bodies.

-

Purification Buffer: 50 mM Tris pH 8.0, 300 mM NaCl, 10% Glycerol.

-

Crucial: For Fe(II)/

KG enzymes (PtlH, PtlD), buffers must be degassed, and purification should ideally occur under anaerobic conditions or with reducing agents (TCEP/Ascorbate) to prevent iron oxidation.

-

Enzyme Kinetics Data Summary

The following kinetic parameters have been established for the key tailoring enzymes.

| Enzyme | Substrate | Cofactor | Reference | ||

| PtlA | Farnesyl Diphosphate | Mg | 0.31 | 0.32 | [1] |

| PtlH | 1-deoxypentalenic acid | Fe | 570 | 4.2 | [2] |

| PtlF | 11 | NAD | 6.5 | 0.65 | [3] |

| PtlI | Pentalenene | NADPH | 1.44 ( | N/A | [4] |

Protocol: PtlH (Hydroxylase) Assay

Context: PtlH is an

-

Reaction Mix (100

L): -

Procedure:

-

Pre-incubate enzyme with Fe

for 5 mins on ice. -

Initiate reaction by adding substrate/

KG mix. -

Incubate at 25°C for 15-30 mins.

-

-

Quenching: Add 100

L acetonitrile with 1% formic acid. -

Analysis: Centrifuge and analyze supernatant by LC-MS (C18 column). Monitor for mass shift +16 Da (Hydroxylation).

References

-

Cane, D. E., et al. (1994). "Pentalenene synthase. Purification, molecular cloning, sequencing, and high-level expression in Escherichia coli of a terpenoid cyclase from Streptomyces UC5319."[1][5] Biochemistry. Link

-

Seo, M. J., et al. (2011). "Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis."[7] Biochemistry. Link

-

Zhu, D., et al. (2011). "Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis."[8] Archives of Biochemistry and Biophysics. Link

-

Zhu, D., et al. (2011). "Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis."[2] Journal of the American Chemical Society. Link

-

Lesburg, C. A., et al. (1997). "Crystal structure of pentalenene synthase: mechanistic insights on terpenoid cyclization reactions in biology." Science. Link

-

Cane, D. E., & Ikeda, H. (2012). "Exploration and mining of the bacterial terpenome." Accounts of Chemical Research. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentalenene synthase. Purification, molecular cloning, sequencing, and high-level expression in Escherichia coli of a terpenoid cyclase from Streptomyces UC5319 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Pentalenolactone Biosynthesis. Molecular Cloning and [research.amanote.com]

- 8. Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

in silico modeling of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

An In-Depth Technical Guide to the In Silico Modeling of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Foreword: Charting a Computational Course for a Novel Bicyclic Scaffold

The octahydropentalene core, a bicyclic system of two fused five-membered rings, presents a fascinating and sterically complex scaffold.[5] The addition of two hydroxyl groups and a carboxylic acid moiety suggests the potential for specific hydrogen bonding interactions and a charge state that could be critical for biological activity.[6][7] Lacking prior extensive experimental data on this specific molecule, a robust computational strategy is not just advantageous; it is essential for elucidating its potential as a drug candidate.

This document is structured to guide researchers through a multi-faceted computational workflow. We will move beyond a mere recitation of methods to explain the why behind each step, grounding our approach in the principles of scientific integrity and self-validation. Each proposed protocol is designed to generate actionable data, paving the way for informed decisions in a prospective drug discovery campaign.

Section 1: Foundational Steps - Molecular Representation and Initial Physicochemical Profiling

Before any advanced simulations can be undertaken, a high-quality, three-dimensional representation of this compound is paramount. This initial phase ensures that all subsequent calculations are based on a chemically and energetically sound structure.

2D Sketching and 3D Structure Generation

The initial step involves creating a 2D representation of the molecule, which is then converted into a 3D conformer.

Experimental Protocol:

-

2D Sketching: Using chemical drawing software such as ChemDraw, sketch the structure of this compound.

-

Conversion to 3D: Import the 2D structure into a molecular modeling suite and generate an initial 3D conformation.

-

Energy Minimization: Perform an initial geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy starting conformation. This process is crucial for obtaining a structure that is representative of the molecule in a real-world experimental context.[8]

Physicochemical Property Calculation

With a stable 3D structure, we can now calculate key physicochemical properties that are predictive of "drug-likeness."[1] These descriptors provide a first pass filter in the drug discovery process.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~186.2 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) |

| LogP (Octanol-Water Partition Coefficient) | (Predicted) | Measures lipophilicity, affecting absorption and distribution |

| Hydrogen Bond Donors | 3 (two OH, one COOH) | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 4 (two OH, two O in COOH) | Influences solubility and target binding |

| Polar Surface Area (PSA) | (Predicted) | Correlates with membrane permeability |

These initial calculations help to frame the potential pharmacokinetic profile of the molecule and guide subsequent modeling efforts.

Section 2: Target Identification and Initial Screening - A Ligand-Based Approach

In the absence of a known biological target for this compound, a ligand-based approach can be employed to hypothesize potential protein interactions.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific target.

Experimental Protocol:

-

Feature Identification: Based on the 3D structure of our molecule, identify key pharmacophoric features: hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers.

-

Pharmacophore Generation: Generate a 3D pharmacophore model that encapsulates these features.

-

Database Screening: Use this pharmacophore model to screen databases of known protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that are complementary to our model. This can yield a list of potential biological targets.[9]

Section 3: Structure-Based Modeling - Molecular Docking

Once a putative protein target is identified, molecular docking can predict the preferred binding orientation and affinity of our molecule within the protein's active site.[10][11][12] This is a cornerstone of modern structure-based drug design.[9]

Experimental Protocol:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the RCSB PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states to amino acid residues.[10]

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Grid Generation:

-

Define a "docking box" that encompasses the binding site of the protein. This is typically centered on the location of a known co-crystallized ligand or a predicted binding pocket.[11]

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock) to systematically explore different conformations and orientations of the ligand within the binding site.[11]

-

-

Results Analysis:

-

Analyze the resulting docking poses based on their predicted binding affinity (scoring function). Lower binding energy values typically indicate stronger binding.[10]

-

Visualize the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with protein residues.

-

Caption: A generalized workflow for molecular docking.

Section 4: Refining the Model - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[[“]][14][15]

Experimental Protocol:

-

System Setup:

-

Take the best-ranked docked pose of the protein-ligand complex.

-

Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Minimize the energy of the entire system to remove any bad contacts between atoms.

-

-

Equilibration:

-

Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate the pressure. This allows the system to relax into a stable state.

-

-

Production Run:

-

Run the MD simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD).

-

Identify persistent hydrogen bonds and other key interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA for a more accurate estimation of binding affinity.[[“]]

-

Caption: Key stages of a molecular dynamics simulation workflow.

Section 5: Predicting Biological Properties - QSAR and ADMET

Beyond target interaction, in silico methods are crucial for predicting the pharmacokinetic and toxicological properties of a compound.[16][17][18]

Quantitative Structure-Activity Relationship (QSAR)

If a series of analogues of this compound were synthesized and tested for biological activity, a QSAR model could be developed to correlate chemical structure with activity.[19][20] This allows for the prediction of the activity of new, unsynthesized compounds, guiding lead optimization.[21]

Experimental Protocol:

-

Data Collection: Gather a dataset of structurally related compounds with their corresponding biological activities.

-

Descriptor Calculation: For each compound, calculate a range of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model that relates the descriptors to the biological activity.[19]

-

Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.[22][23]

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage drug development failures.[16][24] Numerous computational tools can predict these properties based on the molecular structure.[16]

| ADMET Property | Prediction Method | Rationale |

| Absorption | Caco-2 permeability models, P-gp substrate prediction | Predicts oral bioavailability.[18] |

| Distribution | Plasma protein binding prediction, Blood-Brain Barrier (BBB) penetration models | Determines where the drug goes in the body.[18] |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Identifies potential drug-drug interactions.[16] |

| Excretion | Renal clearance prediction | Predicts how the drug is eliminated from the body. |

| Toxicity | hERG inhibition, Ames mutagenicity, hepatotoxicity prediction | Flags potential safety concerns early on.[24] |

Section 6: Data Synthesis and Path Forward

References

- Deep Origin. (2025, January 10).

- Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes.

- Frontiers in Pharmacology. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.

- PMC. (n.d.). A Guide to In Silico Drug Design.

- PMC. (n.d.).

- Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

- Drug Design and Bioinformatics Lab. (2025, January 24). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti.

- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.

- IntechOpen. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.

- Fivable. (n.d.).

- PMC. (n.d.).

- Crown Bioscience. (2025, March 12).

- Springer Nature Experiments. (n.d.). Simulation of Ligand Binding to Membrane Proteins.

- Patheon Pharma Services. (2023, September 27).

- NIH. (n.d.). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities.

- MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques.

- ScienceDirect. (n.d.). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties.

- ResearchGate. (2025, November 29).

- VPH Institute. (2019, May 14).

- Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery.

- National Institute of Standards and Technology. (2018, October 27).

- YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.

- Oxford Academic. (2023, March 15). Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning?.

- YouTube. (2024, April 25).

- Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design.

- ResearchGate. (2026, January 21).

- Nottingham ePrints. (n.d.).

- Cre

- MDPI. (2022, January 19). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents.

- News-Medical. (2020, January 30). Validating the In-Silico Model for Toxicity Studies.

- Patsnap Synapse. (2025, March 20).

- VeriSIM Life. (2022, November 21). Molecular Modeling: A Detailed Guide.

- Benchchem. (n.d.). A Comparative Computational Analysis of the Electronic Properties of Bicyclo[4.4.

- SlidePlayer. (2024, October 8).

- Globe Thesis. (1997, December 9).

- OpenOChem Learn. (n.d.). Naming Bicyclic Compounds.

- Fiveable. (2025, September 15). Bicyclic Definition - Organic Chemistry Key Term.

- Wikipedia. (n.d.). Bicyclic molecule.

- PMC. (n.d.).

- Chemistry LibreTexts. (2023, November 23). 20.2 Structure and Properties of Carboxylic Acids.

- McGraw Hill's AccessScience. (n.d.).

- OER Commons. (n.d.). 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.

- Chemistry LibreTexts. (2014, September 4). 11.

- Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.

- Cengage. (n.d.).

- CymitQuimica. (n.d.). CAS 1822-66-8: 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester.

- National Institutes of Health. (n.d.). Octahydropentalene-2,5-diol | C8H14O2 | CID 13790623 - PubChem.

Sources

- 1. scispace.com [scispace.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. medium.com [medium.com]

- 12. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 13. consensus.app [consensus.app]

- 14. researchgate.net [researchgate.net]

- 15. VeriSIM Molecular Modeling: A Detailed Guide │ Drug Discovery & Development Technology [verisimlife.com]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. fiveable.me [fiveable.me]

- 18. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ddg-pharmfac.net [ddg-pharmfac.net]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. neovarsity.org [neovarsity.org]

- 22. QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. academic.oup.com [academic.oup.com]

Biological Activity of Octahydropentalene Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The octahydropentalene scaffold (chemically defined as cis-bicyclo[3.3.0]octane ) represents a privileged structure in medicinal chemistry, distinguished by its rigid, cup-shaped topography and high metabolic stability. Unlike flat aromatic systems, this saturated bicyclic framework offers specific vectors for substituent display, allowing for precise interrogation of three-dimensional biological targets.

This guide analyzes the biological activity of octahydropentalene derivatives, categorizing them into two primary streams: natural sesquiterpenoid antibiotics (e.g., pentalenolactones) and synthetic pharmacophores (e.g., DPP-4 and 3CL-protease inhibitors). We examine the mechanistic basis of their activity—ranging from covalent enzyme inactivation to competitive inhibition—and provide validated protocols for their synthesis and biological evaluation.

Chemical Architecture & Pharmacophore Analysis

The core feature of biologically active octahydropentalenes is the cis-fused ring junction. This stereochemistry imparts a "butterfly" or "cup" shape to the molecule, reducing conformational entropy and pre-organizing the scaffold for receptor binding.

Key Structural Features:

-

Ring Strain: The fusion of two five-membered rings creates moderate strain (~6-10 kcal/mol), which can be leveraged to drive reactivity in "warhead" derivatives (e.g., epoxides).

-

Lipophilicity: The saturated carbon skeleton provides a high lipophilic core, aiding membrane permeability, while specific functionalization (hydroxyls, ketones) tunes solubility.

-

Stereochemical Vectors: The concave and convex faces of the bicyclic system allow for stereoselective interactions with enzyme active sites, particularly in restricted pockets like those of GAPDH or viral proteases.

Biological Profiles & Mechanisms of Action

A. Natural Products: The Pentalenolactones (Antibiotic & Antitumor)

Target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3] Mechanism: Irreversible Covalent Inhibition.

Pentalenolactone and its derivatives are sesquiterpenoid antibiotics produced by Streptomyces species. They exert their biological effect by halting glycolysis.

-

Mode of Action: The molecule contains a reactive spiro-epoxide moiety. It acts as a suicide substrate for GAPDH. The electrophilic epoxide undergoes nucleophilic attack by the essential active-site thiolate (Cys-149 in rabbit muscle, Cys-152 in human GAPDH).

-

Consequence: This forms a stable thioether adduct, permanently inactivating the enzyme and blocking cellular energy production.

B. Synthetic Derivatives: Metabolic & Antiviral Agents

Recent medicinal chemistry has repurposed the octahydropentalene core as a bioisostere for proline or other cyclic amines.

-

DPP-4 Inhibitors (Type 2 Diabetes):

-

Synthetic amino-substituted bicyclo[3.3.0]octanes function as inhibitors of Dipeptidyl Peptidase 4 (DPP-4).

-

Mechanism: By mimicking the pyrrolidine ring of standard DPP-4 inhibitors (like vildagliptin), these derivatives bind to the enzyme's catalytic pocket, preventing the degradation of incretin hormones (GLP-1), thereby enhancing insulin secretion.

-

SAR Insight: The cis-bicyclic structure provides a rigid spacer that positions the amino group to interact with the catalytic triad while filling the hydrophobic S1 pocket.

-

-

SARS-CoV-2 3CL-Protease Inhibitors:

-

Compound: Bicyclic[3.3.0]proline peptidyl

-ketoamides (e.g., Compound 4a).[4] -

Mechanism: The bicyclic system acts as a P2 ligand, fitting snugly into the S2 subsite of the viral main protease (Mpro). The

-ketoamide warhead forms a reversible covalent bond with the catalytic cysteine (Cys145).

-

Quantitative Data Summary

The following table summarizes the potency of key octahydropentalene derivatives against their respective targets.

| Compound Class | Representative Molecule | Target | Activity Metric | Value | Mechanism |

| Antibiotic | Pentalenolactone | GAPDH (Rabbit Muscle) | 1.3 min | Irreversible Alkylation | |

| Antibiotic | Pentalenolactone | GAPDH (E. coli) | MIC | ~1-5 | Glycolysis Inhibition |

| Metabolic | Amino-bicyclo[3.3.0]octane | DPP-4 | IC | 4.3 nM | Competitive Inhibition |

| Antiviral | Bicyclic Proline 4a | SARS-CoV-2 3CLpro | IC | < 50 nM | Covalent (Reversible) |

| Antimicrobial | Bicyclo[3.3.0]octane-3,7-dione | S. aureus | Zone of Inhibition | 15-20 mm | Membrane Disruption |

Visualizations

Diagram 1: GAPDH Inhibition Pathway

This diagram illustrates the irreversible inhibition of the glycolytic enzyme GAPDH by pentalenolactone.[1][2][5]

Caption: Mechanism of irreversible GAPDH inactivation by pentalenolactone via cysteine alkylation.[1]

Diagram 2: Chemical Classification Hierarchy

A structural taxonomy of biologically active derivatives.

Caption: Structural and therapeutic classification of octahydropentalene derivatives.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Weiss-Cook Reaction)

Objective: Preparation of cis-bicyclo[3.3.0]octane-3,7-dione, the versatile precursor for most synthetic derivatives. Principle: A double Michael addition followed by aldol condensation between a 1,3-dicarboxylate and a 1,2-dicarbonyl.

Reagents:

-

Dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol)[6]

-

Biacetyl (2,3-butanedione) (17.2 g, 0.20 mol)[6]

-

Sodium bicarbonate (buffer)

-

Hydrochloric acid (for hydrolysis/decarboxylation)

Workflow:

-

Condensation: Dissolve 5.6 g NaHCO₃ in 400 mL water. Add 70 g dimethyl 1,3-acetonedicarboxylate. Stir rapidly.

-

Addition: Add 17.2 g biacetyl in one portion.

-

Reaction: Stir for 24 hours at room temperature. White crystals of the tetraester intermediate (Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate) will precipitate.

-

Isolation: Filter the solid, wash with cold water, and dry. (Yield: ~60 g).

-

Hydrolysis/Decarboxylation: Suspend the tetraester in a mixture of 66 mL glacial acetic acid and 600 mL 1 M HCl.

-

Reflux: Heat to reflux for 2.5 hours. Evolution of CO₂ indicates decarboxylation.

-

Extraction: Cool to room temperature. Extract with chloroform (5 x 250 mL).

-

Purification: Wash organic phase with saturated NaHCO₃, dry over Na₂SO₄, and evaporate. Recrystallize from methanol.

-

Result: cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (White solid, mp 84–85°C).

Protocol B: GAPDH Inhibition Assay

Objective: Quantify the inhibitory potency of pentalenolactone or synthetic analogues against GAPDH. Principle: Monitor the reduction of NAD+ to NADH at 340 nm. Inhibition is observed as a decrease in the rate of NADH production.

Reagents:

-

Rabbit Muscle GAPDH (0.5 units/mL final concentration)

-

Substrate: Glyceraldehyde-3-phosphate (G3P) (1 mM)

-

Cofactor: NAD+ (1 mM)

-

Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, 1 mM EDTA

-

Inhibitor: Test compound in DMSO

Workflow:

-

Pre-incubation: In a cuvette, mix Buffer, NAD+, and GAPDH enzyme.

-

Inhibitor Addition: Add the test compound (various concentrations). Incubate for 5–30 minutes at 25°C to allow for irreversible alkylation (if testing covalent inhibitors).

-

Initiation: Add G3P substrate to start the reaction.

-

Measurement: Immediately monitor Absorbance at 340 nm (

) for 5 minutes using a kinetic spectrophotometer. -

Calculation:

-

Calculate the slope (

) for the linear portion. -

Plot % Activity vs. Inhibitor Concentration to determine IC50.[7]

-

For covalent inhibitors, plot

vs. Time to determine

-

References

-

Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: Kinetic and mechanistic studies. Archives of Biochemistry and Biophysics, 310(1), 175-182. Link

-

Togashi, K., et al. (2010). Synthesis and biological evaluation of bicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3521-3525. Link[8]

-

Bertz, S. H., et al. (1986). cis-Bicyclo[3.3.0]octane-3,7-dione. Organic Syntheses, 64, 27. Link

-

Zhang, J., et al. (2022). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 240, 114574. Link

-

El-Sayed, N. F., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives.[9] Egyptian Journal of Chemistry, 60(2), 277-289.[9][10] Link

Sources

- 1. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone. 2. Identification of the site of alkylation by tetrahydropentalenolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

protocol for in vivo studies with 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid

Application Note: Preclinical In Vivo Characterization of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid (DHOPC)

Executive Summary & Compound Rationale

This compound (DHOPC) represents a specific derivative of the pentalenolactone sesquiterpenoid class. Historically, molecules containing the octahydropentalene core have demonstrated potent biological activity as irreversible inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a critical enzyme in glycolysis [1, 2].

Unlike the lipophilic parent pentalenolactones, the presence of the C2-carboxylic acid and C2/C5-hydroxyl moieties renders DHOPC significantly more polar. This structural modification necessitates a specialized protocol for formulation and in vivo administration to ensure bioavailability and stability.

Primary Applications:

-

Metabolic Modulation: Inhibition of glycolytic flux in highly metabolic tumors (Warburg effect).

-

Antimicrobial Activity: Targeting bacterial GAPDH in multidrug-resistant strains.

Pre-Study Phase: Physicochemical Profiling & Formulation

Objective: To create a stable, injectable vehicle. The free acid form of DHOPC is likely sparingly soluble in water and prone to precipitation in biological fluids if not properly buffered.

Protocol A: Solubility & Vehicle Selection

Rationale: As a carboxylic acid, DHOPC solubility is pH-dependent. Direct dissolution in saline may result in a suspension. Salt formation is required for IV/IP administration.

| Parameter | Specification | Notes |

| pKa (Predicted) | ~4.5 – 5.0 (Carboxyl) | Requires pH > 6.0 for ionization. |

| LogP (Predicted) | < 1.0 (Hydrophilic) | High water solubility expected as a salt. |

| Stability | Sensitive to strong acid/base | Avoid pH < 4 or > 9 to prevent dehydration of hydroxyls. |

Step-by-Step Formulation:

-

Weighing: Accurately weigh the required amount of DHOPC (e.g., 10 mg).

-

Wetting: Add a minimal volume (2% of total volume) of DMSO or Ethanol if the compound is crystalline/hydrophobic, though this may be unnecessary for the salt form.

-

Salt Formation (Critical): Add 1.05 equivalents of 0.1 M NaOH or Sodium Bicarbonate (

). Vortex gently until clear.-

Caution: Do not overshoot pH.

-

-

Dilution: Bring to final volume with Phosphate Buffered Saline (PBS), pH 7.4 .

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter. Do not autoclave.

Figure 1: Decision tree for the solubilization of DHOPC, ensuring physiological pH compatibility prior to injection.

Phase I: Tolerability & Maximum Tolerated Dose (MTD)

Guideline: OECD Guideline 420 (Fixed Dose Procedure) [3]. Objective: Determine the safety window before efficacy testing.

Experimental Design:

-

Species: C57BL/6 Mice or Wistar Rats (n=3 per sex/group).

-

Route: Intraperitoneal (IP) or Intravenous (IV).

-

Dosing Schedule: Single bolus, followed by 14-day observation.

Dose Escalation Scheme:

-

Sighting Study: Start with 5 mg/kg .

-

Escalation: If no toxicity (weight loss >15%, piloerection, lethargy) is observed after 48h, escalate to 50 mg/kg , then 300 mg/kg .

-

Endpoint: The MTD is defined as the highest dose where no mortality or >10% body weight loss occurs.

Phase II: Pharmacokinetics (PK)

Objective: Determine the half-life (

Protocol B: PK Sampling

-

Dose: 10 mg/kg (IV) and 20 mg/kg (PO - to check oral bioavailability).

-

Animals: n=3 per timepoint (terminal) or n=4 serial bleeding (cannulated).

-

Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

Bioanalytical Method (LC-MS/MS):

-

Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

-

Column: C18 Reverse Phase (Polar-embedded column recommended due to hydrophilicity).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: ESI Negative Mode (COO- detection is usually more sensitive for carboxylic acids).

Phase III: Efficacy Model (Metabolic Inhibition)

Context: Assuming DHOPC acts as a GAPDH inhibitor [1, 2], the most robust validation is a Lactate Suppression Assay in a tumor xenograft or an acute inflammation model.

Protocol C: In Vivo Glycolytic Inhibition

-

Model: Subcutaneous Xenograft (e.g., A549 lung carcinoma) in nude mice.

-

Tumor Volume: Recruit when tumors reach 100-150

. -

Grouping:

-

Group A: Vehicle Control (PBS).

-

Group B: DHOPC (Low Dose - e.g., 20 mg/kg Daily IP).

-

Group C: DHOPC (High Dose - e.g., 50 mg/kg Daily IP).

-

Group D: Positive Control (e.g., 3-Bromopyruvate or known GAPDH inhibitor).

-

-

Readouts:

-

Primary: Tumor Volume (caliper measurement).

-

Secondary (Mechanism Validation): Intratumoral Lactate levels. Harvest tumors at Day 14, homogenize, and assay for L-Lactate. Hypothesis: DHOPC should significantly reduce lactate production compared to vehicle.

-

Figure 2: Experimental workflow for assessing the anti-glycolytic efficacy of DHOPC in a xenograft model.

References

-

BenchChem. (2025).[1] A head-to-head comparison of Pentalenolactone and Heptelidic acid as GAPDH inhibitors.[1] Retrieved from

-

Cane, D. E., & Sohng, J. K. (1994). Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: Kinetic and mechanistic studies. Archives of Biochemistry and Biophysics, 310(1), 175-182.

-

OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.

-

Sakhaee, M. H., et al. (2019).[2] Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research.

Sources

Application Note: Strategic Utilization of Dihydroxy-Carboxylic Acids in High-Value Synthesis

Topic: Applications of Dihydroxy-Carboxylic Acids in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists

Introduction

Dihydroxy-carboxylic acids represent a privileged class of synthons in modern organic chemistry. Distinguished by the presence of two hydroxyl groups and a carboxyl moiety, these molecules offer orthogonal functionalization opportunities that are critical for:

-

Chiral Pool Synthesis: Leveraging natural stereocenters (e.g., Shikimic acid, Quinic acid) to access complex bioactive scaffolds.

-

Pharmacophore Construction: Specifically the 3,5-dihydroxyheptanoic acid side chain essential for HMG-CoA reductase inhibitors (Statins).

-

Biodegradable Polymers: Utilization of small molecule dihydroxy acids (e.g., Glyceric acid) for biocompatible polyesters.

This guide details three distinct modules covering the most critical applications of these acids, providing validated protocols and mechanistic insights.

Module 1: The Statin Pharmacophore (3,5-Dihydroxy Acids)

Application: Stereoselective construction of the syn-1,3-diol unit found in Atorvastatin (Lipitor) and Rosuvastatin (Crestor).[1][2]

The Challenge: 1,3-Syn Stereocontrol

The biological activity of statins relies heavily on the specific stereochemistry of the 3,5-dihydroxy acid side chain. The industry-standard method to install this motif is the Narasaka-Prasad Reduction , which utilizes boron chelation to direct hydride delivery.

Mechanism of Action

The reaction proceeds via the formation of a six-membered boron-chelate intermediate between the

Visualization: Chelation-Controlled Reduction

Figure 1: Mechanistic flow of the Narasaka-Prasad reduction for generating syn-1,3-diols.

Validated Protocol: Syn-Selective Reduction

Objective: Convert a

Reagents:

-

Substrate:

-hydroxy ketone (1.0 equiv) -

Chelator: Diethylmethoxyborane (Et

BOMe) (1.1 equiv) -

Reductant: Sodium borohydride (NaBH

) (1.1 equiv) -

Solvent: Anhydrous THF / Methanol (4:1 v/v)

Step-by-Step Procedure:

-

Chelation: Dissolve the

-hydroxy ketone in anhydrous THF under Argon. Cool to -78°C.[4] -

Boron Addition: Add Et

BOMe dropwise. Stir for 30 minutes at -78°C to allow complete formation of the boron chelate. Critical: Maintain strict temperature control to prevent decomplexation. -

Reduction: Add NaBH

in one portion. Stir the mixture at -78°C for 3-5 hours. Monitor by TLC (the intermediate is a boronate ester and may streak; hydrolysis is required for accurate Rf). -

Workup (Oxidative):

-

Add acetic acid (to quench excess hydride).

-

Add pH 7 buffer, followed by 30% H

O

-

-

Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na

SO

Data Summary: Impact of Conditions

| Variable | Condition | Resulting Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Chelator | None (NaBH4 only) | ~1 : 1 (No control) |

| Chelator | Et

Module 2: Cyclic Dihydroxy Acids (Chiral Pool)

Application: Synthesis of Oseltamivir (Tamiflu) from Shikimic Acid.[5]

The Challenge: Regioselective Differentiation

Shikimic acid ((3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) contains three secondary hydroxyl groups. The synthesis of Oseltamivir requires selectively manipulating these groups to install an amine and an ether.

Strategic Protocol: Acetonide Protection

The C3 and C4 hydroxyls are cis-oriented, allowing for the formation of a thermodynamically stable 5-membered acetonide ring, leaving the C5 hydroxyl free for mesylation.

Step-by-Step Procedure (Acetonide Formation & Mesylation):

-

Esterification: Reflux Shikimic acid (10 g) in Ethanol with SOCl

(catalytic) to form Ethyl Shikimate. Yield: >95%. -

Acetonide Protection:

-

Suspend Ethyl Shikimate in 3-pentanone (solvent and reagent).

-

Add catalytic p-TsOH (p-Toluenesulfonic acid).

-

Reflux with a Dean-Stark trap to remove water.

-

Mechanism:[6][7][8][9][10] The reaction is driven by equilibrium; water removal is essential. The cis-3,4-diol reacts preferentially over the trans-4,5 arrangement.

-

-

Mesylation (Activation):

-

Cool the acetonide intermediate to 0°C in DCM.

-

Add Et

N (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). -

Stir for 1 hour. The free C5-OH is converted to the mesylate (leaving group).

-

Visualization: Shikimic Acid Workflow

Figure 2: Synthetic pathway from Shikimic Acid to the activated precursor for Oseltamivir.

Module 3: Biodegradable Polymers (Glyceric Acid)

Application: Synthesis of Poly(glyceric acid) and branched polyesters for drug delivery matrices.

The Challenge: Self-Condensation

Glyceric acid (2,3-dihydroxypropanoic acid) is an AB

Protocol: Melt Polycondensation

Objective: Synthesize hyperbranched Poly(glyceric acid-co-sebacic acid) for biodegradable scaffolds.

Procedure:

-

Mixing: Combine Glyceric acid (or Glycerol) and Sebacic acid (1:1 molar ratio) in a reactor.

-

Pre-polymerization: Heat to 120°C under Nitrogen flow for 2 hours.

-

Note: No catalyst is strictly necessary, but Sn(Oct)

can accelerate the process.

-

-

Polycondensation: Increase temperature to 150°C and apply vacuum (<1 mbar).

-

Monitoring: The reaction is driven by the removal of water. Measure the volume of water collected in the trap to determine the Degree of Polymerization (DP).[13]

-

Termination: Stop when the mixture becomes viscous but before gelation (cross-linking point).

Critical Process Parameters:

-

Temperature: >160°C increases the risk of etherification (side reaction) vs. esterification.

-

Vacuum: Essential to drive the equilibrium toward high molecular weight.

References

-

Narasaka-Prasad Reduction Mechanism & Protocol: Yang, J. (2008).[10] "Diastereoselective Syn-Reduction of β-Hydroxy Ketones". Six-Membered Transition States in Organic Synthesis.

-

Oseltamivir Synthesis from Shikimic Acid: Wong, C.H., et al. (2009).[5] "A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) From (-)-Shikimic Acid". Journal of Organic Chemistry.

-

Poly(glycerol-co-diacids) Synthesis: Ferreira, P., et al. (2023).[13] "Synthesis of Prepolymers of Poly(glycerol-co-diacids) Based on Sebacic and Succinic Acid Mixtures". ACS Omega.

-

Boron Reagents in Synthesis: Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of β-hydroxy ketones". Chemistry Letters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy (2S)-2,3-dihydroxypropanoic acid | 28305-26-2 [smolecule.com]

- 7. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 11. Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

experimental design for studying pentalene-based compounds

Application Note: Advanced Experimental Design for Pentalene-Based -Conjugated Systems

Introduction: The Pentalene Paradox

Pentalene (

This guide provides a rigorous experimental framework for synthesizing, stabilizing, and characterizing these elusive compounds, moving beyond standard protocols to address the specific challenges of antiaromatic systems.

Module 1: Synthesis Strategy – The Tilley Protocol

Objective: Synthesis of stable dibenzopentalene derivatives via Pd-catalyzed cascade cyclization.

The most versatile route to accessing the pentalene core without immediate dimerization is the Pd-catalyzed homocoupling of haloenynes , developed by the Tilley group. This method allows for the installation of bulky substituents or fused rings in situ, providing kinetic stabilization.

Protocol 1.1: Synthesis of 5,10-Diphenyldibenzo[a,e]pentalene

Safety: All steps must be performed under an inert atmosphere (

Reagents:

-

Precursor: (2-bromo-phenylethynyl)benzene (1.0 equiv)

-

Catalyst:

(2.5 mol %) -

Ligand:

(5.0 mol %) or -

Reductant:

(0.55 equiv) or -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Catalyst Activation: In a glovebox, mix

and -

Substrate Addition: Add the haloenyne precursor and the reductant (

) to a Schlenk flask. -

Reaction: Transfer the catalyst solution to the substrate flask via cannula. Heat to 100 °C for 12–24 hours. The reaction color will darken significantly.

-

Quench & Purification:

-

Cool to room temperature.

-

Filter through a plug of silica/Celite (under air is acceptable for dibenzo derivatives, but strictly inert for non-fused pentalenes).

-

Crucial Step: Wash the silica plug with

or

-

-

Crystallization: Recrystallize from

/Hexane layered diffusion.

Mechanistic Insight: The reaction proceeds via oxidative addition of the C-Br bond to Pd(0), followed by alkyne insertion and a transmetallation/reductive elimination sequence that stitches the two five-membered rings together.

Figure 1: Catalytic cycle for the synthesis of pentalene derivatives via haloenyne homocoupling.

Module 2: Structural Validation (NMR & Paratropicity)

Objective: Quantify antiaromaticity via magnetic criteria.

In antiaromatic systems, the induced ring current is paratropic (opposing the external field inside the ring), causing protons located outside the ring to shift upfield (shielded), the opposite of the downfield shift seen in benzene.

Protocol 2.1: Paratropicity Mapping

-

Sample Prep: Dissolve 5 mg of purified pentalene in

or -

Acquisition: Acquire standard

NMR. -

Analysis:

-

Pentalenic Protons: Look for protons attached directly to the 5-membered rings (if not fully substituted). These will appear at unusually high fields (

5.0 – 6.5 ppm) compared to typical aromatic protons. -

NICS Correlation: Compare experimental shifts with calculated Nucleus Independent Chemical Shift (NICS) values. A positive NICS(0) or NICS(1) value confirms antiaromaticity.

-

Module 3: Electronic Profiling (CV & HOMO-LUMO)

Objective: Determine the amphoteric redox nature and band gap.

Pentalenes are unique because they can be easily reduced by 2 electrons to form a stable, aromatic dianion (

Protocol 3.1: Cyclic Voltammetry (CV)

Setup: Three-electrode cell in a glovebox.

-

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Counter Electrode: Pt wire.

-

Reference:

(0.01 M in MeCN). -

Electrolyte: 0.1 M

in anhydrous

Procedure:

-

Blank Scan: Run a background scan of the electrolyte to ensure a wide potential window (-2.5V to +1.5V).

-

Analyte Scan: Add pentalene (1 mM). Scan at rates: 50, 100, 200, 500 mV/s.

-

Data Interpretation:

-

Reduction: Expect two reversible 1-electron waves (

) or one coalesced 2-electron wave, corresponding to -

Oxidation: Often irreversible due to cation instability, unless the system is heavily substituted.

-

Calculation:

-

Data Summary Table: Typical Electronic Values

| Parameter | Value Range (Typical) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -5.5 eV | High-lying HOMO facilitates hole injection. |

| LUMO Energy | -3.0 to -3.5 eV | Low-lying LUMO enables n-type transport. |

| Band Gap (

Module 4: Reactivity & Kinetics (Dimerization)

Objective: Monitor the dimerization kinetics of unstable pentalene intermediates.

For derivatives lacking bulky groups, dimerization is rapid. This protocol traps the transient species.

Protocol 4.1: Variable Temperature (VT) NMR Trapping

-

Generation: Generate the pentalene in situ at -78 °C in an NMR tube (e.g., via deprotonation of dihydropentalene with LDA).

-

Monitoring: Insert into a pre-cooled NMR probe (-60 °C).

-

Kinetic Run:

-

Acquire spectra at 5-minute intervals while gradually warming the probe (e.g., 10 K steps).

-

Observation: Watch for the disappearance of monomer signals (simple pattern) and appearance of dimer signals (complex, asymmetric peaks due to syn/anti isomers).

-

Rate Constant: Plot

vs. time to determine the order of reaction (typically 2nd order for dimerization).

-

Module 5: Device Integration (OFET Fabrication)

Objective: Fabricate a Bottom-Gate/Bottom-Contact (BGBC) transistor to measure charge mobility.

Architecture:

Protocol:

-

Substrate Cleaning: Sonicate

wafers in Acetone -

SAM Treatment: Treat

with ODTS (Octadecyltrichlorosilane) or HMDS to passivate surface traps. This is critical for pentalenes to prevent charge trapping at the interface. -

Deposition:

-

Solution Processable: Spin-coat (10 mg/mL in chlorobenzene) at 2000 rpm in a glovebox. Anneal at 100 °C to enhance crystallinity.

-

Vacuum Deposition: Evaporate at

Torr (rate: 0.5 Å/s).

-

-

Testing: Measure

vs-

Mobility (

): Extract from the saturation regime slope. -

Threshold Voltage (

): Extrapolate

-

Figure 2: Layer stack for a Bottom-Gate/Bottom-Contact Organic Field-Effect Transistor utilizing pentalene.

References

-

Levi, Z. U., & Tilley, T. D. (2009).[1][2][3][4] Versatile Synthesis of Pentalene Derivatives via the Pd-Catalyzed Homocoupling of Haloenynes.[2][4] Journal of the American Chemical Society, 131(8), 2796–2797.[4] Link[3]

-

Kawamura, M., et al. (2022). Stable Monoareno-pentalenes with Two Olefinic Protons. Organic Letters. Link

- Baird, N. C. (1972).

-

BenchChem. (2025). Performance Evaluation of Pentalene-Based Materials in Organic Electronics. Link

-

Mayer, P. J., et al. (2022). Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis. ACS Omega. Link

Application Notes and Protocols: High-Throughput Screening Assays for Novel Carboxylic Acids

Introduction: The Central Role and Screening Challenges of Carboxylic Acids

Carboxylic acids are a cornerstone of pharmaceutical synthesis, serving as vital building blocks for a vast array of therapeutic agents, including antibiotics, analgesics, and anti-cancer drugs.[][2] Their prevalence in marketed drugs underscores their importance in establishing critical binding interactions with biological targets.[3] However, the very properties that make them effective, such as their ionizable nature, also present significant challenges in high-throughput screening (HTS) campaigns. These challenges include limited cell permeability and potential toxicity liabilities, which can complicate hit identification and lead optimization.[4]

This guide provides a comprehensive overview of robust HTS methodologies tailored for the discovery and characterization of novel carboxylic acids. We will delve into the mechanistic principles behind various assay formats, offer detailed protocols, and discuss the critical considerations for data interpretation and hit validation. Our focus is on providing practical, field-proven insights to empower researchers in their quest for the next generation of carboxylic acid-based therapeutics and chemical probes.

Navigating the Assay Landscape: Methodologies for Carboxylic Acid HTS

The selection of an appropriate HTS assay is paramount to the success of any screening campaign. The choice depends on a multitude of factors, including the biological target, the nature of the compound library, and the desired throughput. Here, we explore several key methodologies applicable to the discovery of novel carboxylic acids.

Enzyme-Coupled Assays: A Versatile Approach

Many enzymes either produce or consume carboxylic acids as part of their catalytic cycle. This intrinsic biological activity can be harnessed to develop sensitive and robust HTS assays.[5]

Principle of Detection:

Enzyme-coupled assays typically rely on a secondary enzyme that utilizes the carboxylic acid product (or substrate) of the primary enzyme of interest. This secondary reaction generates a detectable signal, such as a change in absorbance, fluorescence, or luminescence.[6][7] For instance, an oxidase can be used to detect a carboxylic acid product, leading to the generation of hydrogen peroxide, which can then be detected by a fluorescent probe.

Experimental Workflow: Enzyme-Coupled Assay

Caption: Workflow of a typical enzyme-coupled HTS assay.

Detailed Protocol: Generic Enzyme-Coupled Absorbance Assay

Objective: To identify inhibitors of an enzyme that produces a carboxylic acid.

Materials:

-

384-well microplates

-

Enzyme of interest

-

Substrate for the enzyme of interest

-

Coupling enzyme

-

Reporter substrate for the coupling enzyme

-

Assay buffer (optimized for both enzymes)

-

Test compound library (solubilized in DMSO)

-

Positive and negative controls

-

Microplate reader capable of measuring absorbance

Procedure:

-

Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound into the wells of a 384-well plate. Also, dispense positive and negative controls into designated wells.

-

Enzyme Addition: Add the primary enzyme of interest to all wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the primary enzymatic reaction by adding the substrate.

-

Primary Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the primary enzyme.

-

Coupled Reaction: Add the coupling enzyme and its reporter substrate to the wells.

-

Signal Development: Incubate the plate to allow the coupled reaction to proceed and generate a colored product.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

pH-Based Assays: Direct Detection of Acidity

The production or consumption of a carboxylic acid will invariably lead to a change in the local pH of the assay solution. This fundamental property can be exploited for a direct and label-free HTS assay.

Principle of Detection:

pH-based assays utilize pH-sensitive indicators or potentiometric sensors to detect the change in proton concentration resulting from the enzymatic reaction.[8] Colorimetric pH indicators, such as bromothymol blue, change their absorbance spectrum in response to pH changes, providing a straightforward readout.

Experimental Workflow: pH-Based Assay

Caption: Principle of a pH-based HTS assay for carboxylic acids.

Detailed Protocol: pH-Indicator Based Colorimetric Assay

Objective: To screen for activators of an enzyme that consumes a carboxylic acid.

Materials:

-

384-well, clear-bottom microplates

-

Enzyme of interest

-

Carboxylic acid substrate

-

Low-buffering capacity assay buffer

-

pH indicator (e.g., Phenol Red)

-

Test compound library

-

Control compounds

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a solution containing the enzyme, carboxylic acid substrate, and pH indicator in a low-buffering capacity buffer.

-

Compound Plating: Dispense test compounds and controls into the microplate wells.

-

Reaction Initiation: Add the enzyme/substrate/indicator mix to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature for a set time, allowing for a measurable change in pH in the control wells.

-

Signal Measurement: Measure the absorbance of the pH indicator at two different wavelengths to accurately determine the pH change.

-

Hit Identification: Identify compounds that cause a significant increase in pH (indicating consumption of the carboxylic acid) compared to the negative controls.

Mass Spectrometry-Based Assays: Unparalleled Specificity and Sensitivity

Mass spectrometry (MS) offers a label-free and highly specific method for directly detecting and quantifying the formation of carboxylic acid products.[9][10] This technique is particularly valuable for complex biological samples and for confirming hits from primary screens.

Principle of Detection:

In an MS-based HTS assay, the enzymatic reaction is quenched, and the reaction mixture is directly analyzed by mass spectrometry. The mass-to-charge ratio (m/z) of the carboxylic acid product is monitored to determine the extent of the reaction. Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have significantly increased the throughput of MS-based screening.[9][11]

Experimental Workflow: Mass Spectrometry-Based Assay

Caption: High-level workflow for an MS-based HTS assay.

Detailed Protocol: RapidFire-MS Screening

Objective: To identify inhibitors of a methyltransferase that produces a carboxylic acid byproduct.

Materials:

-

RapidFire High-Throughput Mass Spectrometry system

-

Enzyme, substrate, and cofactor

-

Assay buffer

-

Quench solution (e.g., 0.5% formic acid)

-

Test compound library

-

384-well microplates

Procedure:

-

Assay Plating: Perform the enzymatic reaction in a 384-well plate as described in previous protocols.

-

Reaction Quenching: After the desired incubation time, add the quench solution to all wells to stop the reaction.

-

MS Analysis: Place the quenched plate into the RapidFire system. The system will automatically aspirate a small volume from each well, perform online solid-phase extraction to remove salts and proteins, and inject the sample into the mass spectrometer.

-

Data Acquisition: The mass spectrometer is set to monitor the specific m/z of the carboxylic acid product.

-

Data Processing: The integrated software quantifies the peak area for the product in each well and calculates the percent inhibition for each compound.

Biosensor-Based Assays: Harnessing Cellular Machinery

Genetically encoded biosensors can be engineered to detect the presence of specific molecules, including carboxylic acids, within a cellular context.[12][13] These biosensors typically consist of a transcription factor that binds the analyte of interest, leading to the expression of a reporter gene (e.g., GFP, luciferase).

Principle of Detection:

When the target carboxylic acid is produced or enters the cell, it binds to the biosensor's regulatory protein. This binding event activates a promoter, driving the expression of a reporter protein, which generates a measurable fluorescent or luminescent signal.

Experimental Workflow: Biosensor-Based Assay

Caption: Schematic of a whole-cell biosensor assay for carboxylic acids.

Detailed Protocol: Yeast-Based Fluorescent Biosensor Assay

Objective: To screen a library of enzyme variants for improved production of a target carboxylic acid.

Materials:

-

Saccharomyces cerevisiae strain engineered with a carboxylic acid-responsive biosensor.

-

Microtiter plates suitable for yeast cultivation.

-

Growth media and selective agents.

-

Substrate for the enzyme library.

-

Flow cytometer or fluorescence plate reader.

Procedure:

-

Library Transformation: Transform the yeast biosensor strain with a library of enzyme variants.

-

Cultivation: Grow the individual transformants in separate wells of a microtiter plate under conditions that promote enzyme expression.

-

Substrate Addition: Add the substrate to induce the production of the target carboxylic acid.

-

Incubation: Incubate the cultures to allow for carboxylic acid production and subsequent activation of the biosensor.

-

Signal Detection: Measure the fluorescence of each culture using a plate reader or analyze individual cells by flow cytometry to identify high-producing variants.

Data Interpretation and Hit Validation: Avoiding Pitfalls

High-throughput screening is prone to generating false positives and false negatives.[14][15] Therefore, a rigorous data analysis and hit validation strategy is essential.

Key Performance Metrics for HTS Assays

| Metric | Description | Acceptable Range |

| Z'-factor | A measure of the statistical effect size, reflecting the separation between positive and negative controls. | > 0.5 |

| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | > 2 |

| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% |

Data adapted from various HTS guidelines.[16]

Counter-Screens and Secondary Assays

All initial "hits" from a primary HTS campaign should be subjected to a series of secondary and counter-assays to confirm their activity and rule out artifacts.

-

Dose-Response Curves: Confirm the potency of the hit compounds by testing them at multiple concentrations to generate an IC50 or EC50 value.

-

Orthogonal Assays: Validate hits using a different assay format that relies on a distinct detection technology. For example, a hit from a fluorescence-based assay could be confirmed using an MS-based assay.

-

Promiscuous Inhibitor Assays: Screen hits against a panel of unrelated targets to assess their selectivity.

-

Assay Interference Tests: Evaluate whether the hit compounds interfere with the assay components themselves (e.g., quenching fluorescence, inhibiting the reporter enzyme).

Conclusion: A Strategic Approach to Carboxylic Acid Discovery

The discovery of novel carboxylic acids with therapeutic potential requires a thoughtful and multi-faceted approach to high-throughput screening. By understanding the principles, advantages, and limitations of various assay technologies, researchers can design and execute robust screening campaigns. The detailed protocols and workflows provided in this guide serve as a starting point for developing tailored assays that can accelerate the identification of promising lead compounds. A commitment to rigorous data analysis and thorough hit validation is paramount to ensuring that the most promising candidates are advanced in the drug discovery pipeline.

References

- High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Analytica Chimica Acta.

- High‐throughput assay (HTA) for structurally diverse aldehyde detection...

- Carboxylic Acid Bioisostere Fragment Library. Enamine.

- Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry.

- Examples of marketed drug compounds featuring a carboxylic acid.

- Custom Carboxylic Acid Synthesis. BOC Sciences.

- High-Throughput Screening Applications for Enantiomeric Excess Determination Using ESI-MS.

- Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC.

- Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.

- High Throughput Screening Assays for Drug Discovery. BellBrook Labs.